molecular formula C8H13BrN4O B13069371 1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol

1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol

Cat. No.: B13069371
M. Wt: 261.12 g/mol
InChI Key: YQMLQGGGMUJQDC-UHFFFAOYSA-N
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Description

1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol is a complex organic compound featuring a cyclobutane ring, a triazole moiety, and an amino group

Preparation Methods

The synthesis of 1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol undergoes various chemical reactions:

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function . The bromine atom can participate in halogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol can be compared with other triazole-containing compounds:

The presence of the bromine atom in this compound makes it unique and potentially more versatile in certain applications.

Properties

Molecular Formula

C8H13BrN4O

Molecular Weight

261.12 g/mol

IUPAC Name

1-[2-(3-amino-5-bromo-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol

InChI

InChI=1S/C8H13BrN4O/c9-6-11-7(10)12-13(6)5-4-8(14)2-1-3-8/h14H,1-5H2,(H2,10,12)

InChI Key

YQMLQGGGMUJQDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCN2C(=NC(=N2)N)Br)O

Origin of Product

United States

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